1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
Description
This compound is a urea derivative featuring a 2-phenylethyl group and a 4-substituted phenyl ring linked to a pyrrolo[1,2-a]imidazole heterocycle. The pyrroloimidazole core is a bicyclic system with fused pyrrole and imidazole rings, synthesized via formic acid-mediated cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine .
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(22-13-12-16-5-2-1-3-6-16)24-18-10-8-17(9-11-18)19-15-23-20-7-4-14-25(19)20/h1-3,5-6,8-11,15H,4,7,12-14H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQVHMJGCFDPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a phenyl urea moiety linked to a pyrrolo[1,2-a]imidazole ring system, which is significant for its biological interactions.
Research has indicated that the compound exhibits multiple biological activities, including:
- Antimicrobial Activity : The compound has shown promise against various pathogens. Studies indicate that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties .
- Antimalarial Activity : In vitro studies have demonstrated that derivatives of phenylurea compounds exhibit significant activity against Plasmodium falciparum, with IC50 values indicating potent antimalarial effects. For instance, related phenylurea compounds have shown IC50 values as low as 0.09 μM against resistant strains .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : It has been noted that certain derivatives exhibit IDO inhibitory activity, which is crucial for modulating immune responses in cancer therapy. The binding affinity appears to be influenced by the substitution pattern on the phenyl ring .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications on the urea and phenyl groups significantly affect biological activity. Key findings include:
- Substituent Effects : The position and nature of substituents on the phenyl ring are critical for enhancing biological activity. For example, para-substituted phenyl ureas exhibited superior IDO inhibitory activity compared to ortho or meta substitutions .
- Lipophilicity and Solubility : Compounds with increased lipophilicity tended to show better antimalarial activity but suffered from poor solubility. Balancing these properties is essential for optimizing drug design .
Case Studies
Several studies provide insights into the biological evaluation of compounds related to 1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea:
-
Antimalarial Evaluation : A study evaluated a series of urea derivatives against P. falciparum 3D7 strain. Compounds with urea substitutions demonstrated excellent potency with selectivity indices (SI) indicating low cytotoxicity towards mammalian cells .
Compound IC50 (μM) SI 21 0.47 20 22 0.22 55 23 0.42 17 -
IDO Inhibition Studies : Another research focused on the IDO inhibitory potential of various phenyl urea derivatives. Compounds with specific para-substituents showed enhanced binding and inhibition capabilities compared to unsubstituted counterparts .
Compound IDO IC50 (μM) i1 >100 i12 5.475 i3 5.687
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolo[1,2-a]imidazole scaffold exhibit significant anticancer properties. Studies have demonstrated that 1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets SGK-1 kinase, which plays a role in cell survival and proliferation in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:
- Mechanism of Action : It modulates neurotransmitter systems and exhibits antioxidant properties that protect neurons from oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens:
- Broad-Spectrum Activity : Laboratory tests have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of 1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 12 µM after 48 hours of treatment.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to the control group.
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of the compound in an animal model of Parkinson's disease:
- Behavioral Outcomes : Treated animals showed significant improvement in motor function compared to untreated controls.
- Biochemical Analysis : There was a marked reduction in oxidative stress markers and an increase in antioxidant enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heterocyclic Substituents
- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) : Structure: Contains a pyrazole ring instead of pyrroloimidazole. Molecular Weight: 271.34 g/mol (vs. ~375 g/mol for the target compound, estimated based on analogous pyrroloimidazole derivatives).
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) :
- Structure : Differs in urea substitution pattern (N-ethyl vs. N-phenylethyl in the target compound).
- Physicochemical Properties : Lower logP due to reduced aromaticity compared to the target compound.
Pyrroloimidazole-Containing Analogues
N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide :
- Structure : Replaces urea with a benzothiazole carboxamide group.
- Molecular Weight : 360.43 g/mol.
- Key Differences : Increased hydrophobicity (benzothiazole vs. urea) and reduced hydrogen-bonding capacity.
1-Methyl-N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide :
- Structure : Features a sulfonamide linker and methylimidazole group.
- Molecular Weight : 343.40 g/mol.
- Functional Impact : Sulfonamide groups enhance metabolic stability but may reduce cell permeability compared to urea.
Heterocyclic Core Modifications
- 5-Amino-3-(4-methylbenzylideneamino)-1-phenyl-7-p-tolyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14a) : Structure: Pyrrolo[1,2-c]imidazole core (isomeric to pyrrolo[1,2-a]imidazole) with carbonitrile and arylideneamino substituents. Key Contrasts: The [1,2-c] isomer may exhibit distinct electronic properties and steric hindrance, affecting binding affinity in biological targets.
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2-phenylethyl)-3-(4-pyrrolo[1,2-a]imidazol-phenyl)urea to improve yield and purity?
- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of structurally related ureas (e.g., 1-(tert-butyl)-3-(2-(phenylethynyl)phenyl)urea) . Key parameters include ligand selection (e.g., phosphine ligands for regioselectivity), solvent choice (e.g., toluene or xylene for reflux conditions), and stoichiometric control of isocyanides. Purification via column chromatography or recrystallization (e.g., methanol) enhances purity . Monitor reaction progress using TLC or HPLC.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for urea NH groups (δ ~9.5–10.5 ppm in 1H NMR; ~190–210 ppm in 13C NMR) and pyrroloimidazole protons (δ ~6.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and NH stretches (~3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH if degradation occurs in aqueous buffers .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Generate docking scores and visualize binding poses .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with known active analogs .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify the pyrroloimidazole core (e.g., substituents at positions 3 or 5) and urea linker (e.g., alkyl vs. aryl groups). Use parallel synthesis for efficiency .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50 determination) or cellular models (e.g., proliferation assays). Correlate structural changes with activity trends .
Q. How to evaluate the environmental fate and ecotoxicity of this compound?
- Methodological Answer :
- Degradation Studies : Use OECD 301 guidelines to assess biodegradability in aqueous systems. Monitor by LC-MS for transformation products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition). Apply quantitative structure-activity relationship (QSAR) models for risk prediction .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
